3-methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride
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Overview
Description
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a methyl group and a methylsulfanyl group attached to the third carbon atom. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of Methyl Groups:
Formation of Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of a suitable precursor with a methylsulfanylating agent.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives of the pyrrolidine ring.
Scientific Research Applications
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to its specific structural features. Similar compounds include:
Pyrrolidine derivatives: Other pyrrolidine derivatives with different substituents.
Methylsulfanyl compounds: Compounds containing the methylsulfanyl group in different chemical environments.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
2731007-35-3 |
---|---|
Molecular Formula |
C7H16ClNS |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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